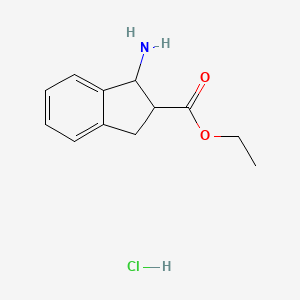

ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride

Description

Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (CAS: 136834-79-2) is a bicyclic compound featuring an indene core substituted with an ethyl carboxylate group at position 2 and an amino group at position 1, forming a hydrochloride salt. Its molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of 241.71 g/mol . The compound is typically synthesized via esterification or hydrolysis reactions under acidic conditions, as demonstrated in the conversion of (S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride to its methyl ester analog using methanol and SOCl₂ . The compound is stored as a powder at room temperature and carries hazard warnings for acute toxicity (H302) and skin/eye irritation (H315, H319) .

Properties

CAS No. |

327178-34-7 |

|---|---|

Molecular Formula |

C12H16ClNO2 |

Molecular Weight |

241.71 g/mol |

IUPAC Name |

ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)10-7-8-5-3-4-6-9(8)11(10)13;/h3-6,10-11H,2,7,13H2,1H3;1H |

InChI Key |

VBDYBLKMUZPABV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2C1N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride typically involves the reaction of indene derivatives with appropriate reagents under controlled conditions. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in acetic acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate; hydrochloride has a molecular formula of and a molecular weight of approximately 241.71 g/mol. The compound features an indene ring structure combined with an amino group and a carboxylate ester, which contributes to its reactivity and biological activity .

Applications in Organic Synthesis

Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate; hydrochloride serves as a versatile building block in organic chemistry. It can participate in various reaction types, including:

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide |

| Reduction | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻) |

These reactions allow for the synthesis of more complex molecules, expanding its utility in the development of pharmaceuticals and other organic compounds.

Therapeutic Potential

Research indicates that ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate; hydrochloride possesses significant biological activity. It has been explored for its potential antiviral , anti-inflammatory , and anticancer properties. Preliminary studies suggest that the compound may inhibit specific enzymes or receptors linked to disease pathways, such as kinases involved in signal transduction .

Case Studies

- Antiviral Activity : A study investigated the compound's effects on viral replication pathways. Results showed promising inhibition of viral load in cell cultures treated with ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate; hydrochloride, indicating its potential as an antiviral agent .

- Anti-inflammatory Properties : Another research effort focused on the compound's ability to reduce inflammation markers in animal models. The findings suggested a significant decrease in pro-inflammatory cytokines following treatment with the compound .

Mechanism of Action

The mechanism of action of ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules involved in disease pathways .

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structural analogues, highlighting differences in substituents, molecular properties, and synthesis routes:

Structural and Physicochemical Differences

- Substituent Position and Type: The target compound’s ethyl carboxylate group at position 2 distinguishes it from analogues like (S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride, which has a carboxylic acid at position 1 . Compounds such as 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride replace the carboxylate with a bulkier methylpropan-2-amine group, altering steric and electronic properties .

- Synthesis Routes: The target compound is synthesized via esterification under mild conditions (e.g., SOCl₂ in methanol) , while fluorinated analogues are commercially produced via undisclosed routes . Palladium-catalyzed cross-coupling reactions are employed for structurally complex indene derivatives, such as ethyl 1-oxo-2-(4-phenylbuta-2,3-dien-1-yl)-2,3-dihydro-1H-indene-2-carboxylate .

Hazard and Handling

All indene-derived hydrochlorides share similar hazard profiles, including acute oral toxicity (H302) and skin/eye irritation (H315, H319). Handling precautions (e.g., P261: "Avoid breathing dust") are consistent across analogues .

Biological Activity

Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate; hydrochloride is a compound with significant biological activity, characterized by its unique structural features. This article delves into the compound's biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate; hydrochloride has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₆ClNO₂

- Molecular Weight : Approximately 241.71 g/mol

- CAS Number : 1312603-46-5

The compound features an indene ring system with an amino group and a carboxylate ester, contributing to its diverse reactivity and biological interactions .

Biological Activity

Research has indicated that ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate; hydrochloride exhibits several key biological activities:

- Antiviral Properties : Preliminary studies suggest that the compound may inhibit viral replication through interaction with specific viral enzymes or host cell pathways.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways .

- Anticancer Activity : Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate; hydrochloride has been explored for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

The mechanism of action for ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate; hydrochloride is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in signal transduction pathways critical for cell growth and survival.

- Receptor Interaction : It is hypothesized that the compound interacts with certain receptors that play roles in inflammation and cellular signaling .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Inhibits viral replication | , |

| Anti-inflammatory | Modulates cytokine production | , |

| Anticancer | Induces apoptosis in cancer cell lines | , |

Case Study: Anticancer Effects

A study conducted on various cancer cell lines demonstrated that ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate; hydrochloride significantly inhibited cell proliferation. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .

Synthetic Routes

Several synthetic methods have been developed for producing ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate; hydrochloride. Common reagents used in these processes include:

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide |

| Reduction | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻) |

These synthetic strategies are crucial for obtaining the compound in sufficient purity for biological testing .

Q & A

Q. What are the key structural features and functional groups of ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride, and how do they influence its reactivity?

The compound contains an amino group (-NH₂), a carboxylate ester (-COOCH₂CH₃), and a fused bicyclic indene core. The amino group enables nucleophilic reactions (e.g., amidation), while the ester group allows hydrolysis or transesterification. Stereochemistry at the amino-bearing carbon is critical, as different diastereomers may exhibit distinct biological activities . The hydrochloride salt enhances solubility for in vitro assays .

Q. What synthetic strategies are recommended for preparing this compound, and how are critical reaction parameters optimized?

General synthesis involves condensation of an indene precursor with ethyl glycinate derivatives under acidic conditions, followed by HCl salt formation. Key parameters include maintaining pH < 3 to protonate the amino group and temperatures of 40–60°C to balance reaction rate and side-product formation. Post-synthetic purification often uses recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing purity and confirming structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and confirms ester/amine functional groups. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% typical). Mass spectrometry (ESI-MS) verifies molecular weight (C₁₂H₁₆ClNO₂, MW 241.72) .

Advanced Research Questions

Q. How does stereochemistry at the amino group impact biological activity, and what methods resolve enantiomeric mixtures?

Enantiomers may bind differentially to chiral biological targets (e.g., enzymes). Chiral HPLC using columns like Chiralpak AD-H (hexane/isopropanol mobile phase) or enzymatic resolution with lipases can separate enantiomers. Activity comparisons require isolated isomers tested in receptor-binding assays .

Q. What experimental design principles address contradictions in synthetic yield or biological data across studies?

- Yield variability: Optimize stoichiometry (e.g., 1.2:1 amine:indene ratio) and use inert atmospheres to prevent oxidation.

- Biological discrepancies: Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) and validate purity via HPLC before testing. Cross-reference with structurally similar compounds (e.g., methyl ester analogs) to identify structure-activity trends .

Q. How can computational methods predict reaction pathways or optimize derivatives for enhanced activity?

Quantum mechanical calculations (DFT, B3LYP/6-31G*) model transition states for ester hydrolysis or amine alkylation. Machine learning (e.g., ICReDD’s reaction path search) identifies optimal conditions (solvent, catalyst) by analyzing experimental/computational datasets. Virtual screening prioritizes derivatives with improved pharmacokinetic profiles .

Q. What safety protocols are critical for handling this compound in a research setting?

Use PPE (gloves, goggles) due to hazards (H315: skin irritation; H335: respiratory irritation). Store at room temperature in sealed containers under nitrogen to prevent hygroscopic degradation. Emergency measures include rinsing exposed skin with water and using activated carbon for spill containment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.